Methyl 5-bromo-2-(dimethylamino)benzoate
Overview
Description
“Methyl 5-bromo-2-(dimethylamino)benzoate” is a chemical compound with the molecular formula C10H12BrNO2 . It has a molecular weight of 258.11 . This compound is typically stored at room temperature and is available in solid or liquid form .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-(dimethylamino)benzoate” is represented by the linear formula C10H12BrNO2 . The InChI Code for this compound is 1S/C10H12BrNO2 .Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-(dimethylamino)benzoate” is a solid or liquid at room temperature . It has a molecular weight of 258.11 and a molecular formula of C10H12BrNO2 .Scientific Research Applications
1. Use in Coupling N-Methylated Amino Acids
Methyl 5-bromo-2-(dimethylamino)benzoate has applications in the field of organic synthesis, particularly in the coupling of N-methylated amino acids. A reagent known as BroP, which is related to this compound, has shown effectiveness in coupling N-methylated amino acids, offering high yields and minimal epimerization in the formation of dipeptides (Coste et al., 1990).
2. Role in Synthesis of Pharmaceuticals
This compound plays a role in the synthesis of pharmaceutical drugs. For instance, it has been used in the synthesis of Nilotinib, an antitumor agent. The synthesis involves a series of reactions where related compounds are utilized as intermediates, demonstrating the chemical versatility and importance of this type of compound in drug development (Wang Cong-zhan, 2009).
3. Investigation in Fluorescence Properties
The fluorescence properties of methyl 4-(N,N-dimethylamino)benzoate, a closely related compound, have been studied in various solvents. This research contributes to our understanding of excited dimer fluorescence and the formation of excited solute/solvent arrangements, which is crucial in the field of photophysics and photochemistry (Revill & Brown, 1992).
4. Involvement in Organic Synthesis and Transformations
The compound finds extensive use in organic synthesis. It serves as a versatile reagent for the preparation of multifunctional heterocyclic systems, such as pyrroles, pyrimidines, and isoxazoles. These heterocyclic systems are fundamental structures in many pharmaceuticals and organic materials (Pizzioli et al., 1998).
5. Application in Synthesis of Heterocyclic Systems
6. Exploration in Crystallography and Molecular Structure
Research has been conducted on the crystal structure and molecular interactions of compounds containing dimethylamino groups, which helps in understanding the molecular arrangement and bonding in these types of compounds. This is crucial for designing materials with specific properties and functionalities (Jabri et al., 2020).
7. Use in Preparing Benzofuran Analogs
This compound is involved in the synthesis of benzofuran analogs. Benzofuran derivatives are significant in pharmaceuticals due to their diverse biological activities. The synthesis involves reactions like cyclisation and condensation, demonstrating the compound's utility in creating complex organic molecules (Parameshwarappa et al., 2008).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .
Mechanism of Action
Target of Action
The primary targets of Methyl 5-bromo-2-(dimethylamino)benzoate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be bbb permeant . The compound’s lipophilicity (Log Po/w) is predicted to be 2.65 , which may influence its distribution within the body.
Result of Action
The molecular and cellular effects of Methyl 5-bromo-2-(dimethylamino)benzoate’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and activity. For Methyl 5-bromo-2-(dimethylamino)benzoate, it is recommended to be stored in a dry environment at room temperature . .
properties
IUPAC Name |
methyl 5-bromo-2-(dimethylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(2)9-5-4-7(11)6-8(9)10(13)14-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKODHIROTGDYQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661013 | |
Record name | Methyl 5-bromo-2-(dimethylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-(dimethylamino)benzoate | |
CAS RN |
1131587-63-7 | |
Record name | Methyl 5-bromo-2-(dimethylamino)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131587-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-2-(dimethylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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